Acetyl Angiotensinogen (1-14), porcine

説明

BenchChem offers high-quality Acetyl Angiotensinogen (1-14), porcine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl Angiotensinogen (1-14), porcine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

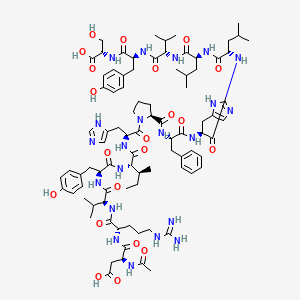

分子式 |

C87H125N21O21 |

|---|---|

分子量 |

1801.1 g/mol |

IUPAC名 |

(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1 |

InChIキー |

IUJUQXJOVSWPHY-RAUHZCGLSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

Acetyl Angiotensinogen (1-14), Porcine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Acetyl Angiotensinogen (1-14), porcine, a key synthetic peptide for researchers in cardiovascular science and drug development. This document outlines its biochemical properties, its role within the Renin-Angiotensin System (RAS), detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Understanding Acetyl Angiotensinogen (1-14), Porcine

Acetyl Angiotensinogen (1-14), porcine, is a synthetic, N-terminally acetylated form of the first 14 amino acids of porcine angiotensinogen.[1][2] Angiotensinogen is the primary substrate for renin, an enzyme that initiates the critical blood pressure-regulating cascade known as the Renin-Angiotensin System (RAS).[3][4] The acetylation of the N-terminus enhances the peptide's stability by increasing its resistance to degradation by aminopeptidases, making it a reliable substrate for in vitro studies.

This peptide serves as a crucial tool for studying the kinetics of renin and for screening potential renin inhibitors, which are a class of drugs used to treat hypertension.[3] Its sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr.

Quantitative Data Summary

The following tables summarize the key quantitative data for Acetyl Angiotensinogen (1-14), porcine.

| Property | Value | Source |

| Molecular Weight | ~1801.05 g/mol | |

| Purity (HPLC) | >99% | [5] |

| Form | Lyophilized powder | --- |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in water | --- |

| Storage Condition | Shelf Life | Source |

| Lyophilized at -20°C (desiccated) | 36 months | [5] |

| In solution at -20°C | 1 month | [5] |

Signaling Pathway: The Renin-Angiotensin System (RAS)

Acetyl Angiotensinogen (1-14), porcine, is the initial substrate in the Renin-Angiotensin System. The cleavage of this peptide by renin is the rate-limiting step of this entire cascade. The following diagram illustrates the classical RAS pathway.

Experimental Protocols and Workflows

Acetyl Angiotensinogen (1-14), porcine, is primarily utilized in in vitro renin activity assays and for screening potential renin inhibitors. The general principle involves incubating the peptide with a source of renin and measuring the production of Angiotensin I.

General Renin Activity Assay Protocol

This protocol provides a general framework for measuring renin activity. Specific concentrations and incubation times may require optimization depending on the experimental setup.

Materials:

-

Acetyl Angiotensinogen (1-14), porcine

-

Recombinant Renin or biological sample containing renin (e.g., plasma)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

-

Stop Solution (e.g., 1 M HCl)

-

Angiotensin I detection kit (e.g., ELISA or RIA) or LC-MS/MS setup

Methodology:

-

Substrate Preparation: Dissolve Acetyl Angiotensinogen (1-14), porcine, in the assay buffer to a final concentration of 10-50 µM.

-

Enzyme/Sample Preparation: Prepare serial dilutions of the renin standard or the biological sample in the assay buffer.

-

Reaction Initiation: In a microplate, add 50 µL of the substrate solution to 50 µL of the enzyme/sample solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 10 µL of the stop solution.

-

Detection: Quantify the amount of Angiotensin I produced using a suitable detection method.

-

Data Analysis: Calculate the renin activity based on the amount of Angiotensin I generated per unit of time.

Experimental Workflow for Renin Activity Assay

The following diagram illustrates a typical workflow for a renin activity assay using Acetyl Angiotensinogen (1-14), porcine, with subsequent detection of Angiotensin I by LC-MS/MS.

Renin Inhibitor Screening Assay

This protocol can be adapted to screen for potential renin inhibitors.

Methodology:

-

Follow the general renin activity assay protocol as described above.

-

Prior to adding the enzyme, pre-incubate the enzyme with various concentrations of the potential inhibitor for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the substrate.

-

Measure the production of Angiotensin I and compare it to a control reaction without the inhibitor.

-

Calculate the half-maximal inhibitory concentration (IC50) of the compound.

Logical Relationship for Inhibitor Screening

The following diagram illustrates the logical relationship in a renin inhibitor screening experiment.

Conclusion

Acetyl Angiotensinogen (1-14), porcine, is an indispensable tool for researchers investigating the Renin-Angiotensin System. Its stability and well-defined sequence provide a reliable substrate for studying renin kinetics and for the discovery and characterization of novel antihypertensive drugs. The protocols and diagrams provided in this guide are intended to facilitate the effective use of this peptide in a research setting.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Novel mass spectrometric methods for evaluation of plasma angiotensin converting enzyme 1 and renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetyl Angiotensinogen (1-14), Porcine: Structure, Sequence, and Biological Context

This technical guide provides a comprehensive overview of the structure, sequence, and biological significance of porcine Acetyl Angiotensinogen (B3276523) (1-14). It is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular research, pharmacology, and protein biochemistry. This document details the molecular characteristics of this acetylated peptide, its role within the Renin-Angiotensin System (RAS), and relevant experimental methodologies for its study.

Molecular Structure and Sequence

Acetyl Angiotensinogen (1-14) from porcine sources is a synthetic, N-terminally acetylated peptide fragment corresponding to the first 14 amino acids of porcine angiotensinogen.[1] The acetylation of the N-terminus is a modification often used in research to prevent degradation by aminopeptidases and to mimic certain physiological states.

1.1. Amino Acid Sequence and Physicochemical Properties

The primary structure of porcine Acetyl Angiotensinogen (1-14) is composed of a specific sequence of 14 amino acids. The N-terminus is acetylated, and the C-terminus is a carboxyl group.

Sequence: Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH[2][3]

| Property | Value | Reference |

| Molecular Formula | C87H125N21O21 | [3] |

| Molecular Weight | 1801.05 Da | [3][4] |

| CAS Number | 66641-26-7 | [3] |

At present, a specific three-dimensional crystal structure for the porcine Acetyl Angiotensinogen (1-14) fragment has not been detailed in publicly available literature. However, studies on the crystal structure of full-length human angiotensinogen reveal that the N-terminal region, which includes this 14-amino-acid sequence, undergoes significant conformational changes upon binding to renin.[3][5] This "tail-into-mouth" allosteric mechanism is crucial for the enzymatic cleavage that initiates the RAS cascade.[5]

Biological Context: The Renin-Angiotensin System (RAS)

Acetyl Angiotensinogen (1-14) is a substrate for renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[2][3]

2.1. The Classical RAS Signaling Pathway

The RAS cascade is initiated in response to stimuli such as low blood pressure or decreased sodium concentration.[6][7] The juxtaglomerular cells of the kidney release renin, which cleaves angiotensinogen.[2][6]

2.2. Alternative RAS Pathways

Beyond the classical pathway, other active angiotensin fragments are generated, leading to diverse physiological effects.[8] These alternative pathways often counterbalance the effects of Angiotensin II.

Experimental Protocols for the Study of Acetyl Angiotensinogen (1-14)

The analysis of Acetyl Angiotensinogen (1-14) and related peptides typically involves techniques that can identify and quantify these molecules with high specificity and sensitivity.

3.1. Mass Spectrometry for Acetylated Peptides

Mass spectrometry (MS) is a powerful tool for the identification and quantification of post-translationally modified peptides, including acetylated forms.[9] A general workflow for the analysis of acetylated peptides is outlined below.

Detailed Methodological Steps:

-

Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into smaller peptides using a protease such as trypsin.

-

Immunoaffinity Enrichment: Due to the low abundance of acetylated peptides, an enrichment step is often necessary.[10] This is commonly achieved using antibodies that specifically recognize acetylated lysine (B10760008) residues.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[12] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of the acetylation site.

-

Data Analysis: Specialized software is used to compare the experimental mass spectra with theoretical fragmentation patterns from protein sequence databases to identify and quantify the acetylated peptides.[12]

3.2. Immunoassays for Angiotensinogen Fragments

Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of angiotensinogen and its fragments in various biological fluids like plasma, serum, and urine.[13][14][15]

General ELISA Protocol (Sandwich ELISA):

-

Coating: A microplate is coated with a capture antibody specific for the angiotensinogen fragment of interest.

-

Blocking: Non-specific binding sites on the plate are blocked.

-

Sample Incubation: The biological sample or standard is added to the wells, and the target antigen binds to the capture antibody.

-

Detection Antibody: A labeled detection antibody that also recognizes the target antigen is added, forming a "sandwich" complex.

-

Substrate Addition: A substrate for the enzyme label is added, resulting in a color change.

-

Measurement: The intensity of the color, which is proportional to the amount of antigen present, is measured using a microplate reader.

Conclusion

Porcine Acetyl Angiotensinogen (1-14) is a valuable tool for investigating the initial and rate-limiting step of the Renin-Angiotensin System. Its defined sequence and physicochemical properties make it an ideal substrate for in vitro studies of renin activity and for the screening of potential renin inhibitors. A thorough understanding of its structure, its place within the complex RAS signaling network, and the appropriate analytical techniques are essential for advancing research in cardiovascular disease and developing novel therapeutic interventions targeting the RAS.

References

- 1. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Structural basis for the specificity of renin-mediated angiotensinogen cleavage. [repository.cam.ac.uk]

- 6. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 8. Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 13. ibl-america.com [ibl-america.com]

- 14. usbio.net [usbio.net]

- 15. Human Angiotensinogen ELISA Kit (EH28RB) - Invitrogen [thermofisher.com]

The Role of Acetyl Angiotensinogen (1-14), Porcine in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Acetyl Angiotensinogen (1-14), porcine, a key synthetic substrate utilized in the study of the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade responsible for the regulation of blood pressure and fluid homeostasis. Acetyl Angiotensinogen (1-14), porcine, as a stable and reliable substrate for renin, the system's rate-limiting enzyme, is an indispensable tool in cardiovascular research, clinical diagnostics, and the development of novel therapeutics targeting hypertension and other cardiovascular diseases. This document details the function of this synthetic peptide, presents quantitative data on its enzymatic interactions, outlines detailed experimental protocols for its use, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction to the Renin-Angiotensin System and Acetyl Angiotensinogen (1-14), Porcine

The Renin-Angiotensin System (RAS) is a complex enzymatic cascade that plays a pivotal role in maintaining cardiovascular health.[1] The system is initiated by the enzyme renin, an aspartyl protease primarily synthesized by the juxtaglomerular cells of the kidney.[2] Renin cleaves its substrate, angiotensinogen, a glycoprotein (B1211001) produced predominantly in the liver, to form the decapeptide Angiotensin I.[1][3] This is the rate-limiting step in the RAS cascade.[1] Angiotensin I is subsequently converted to the potent vasoconstrictor Angiotensin II by Angiotensin-Converting Enzyme (ACE).[1]

Acetyl Angiotensinogen (1-14), porcine, is a synthetic N-terminal fragment of porcine angiotensinogen.[4] This synthetic peptide encompasses the first 14 amino acids of the parent protein, which includes the renin cleavage site.[5] The N-terminal acetylation of this peptide enhances its stability and increases its resistance to degradation by other proteases, making it a more robust substrate for in vitro and in vivo experimental settings.[5] Due to the high degree of homology between porcine and human angiotensinogen, this reagent is highly valuable for translational research.[5] Its primary application is as a substrate in renin activity assays, which are crucial for diagnosing and managing hypertensive disorders, and for the high-throughput screening of renin inhibitors in drug discovery programs.[5]

Function of Acetyl Angiotensinogen (1-14), Porcine in the RAS

The principal function of Acetyl Angiotensinogen (1-14), porcine, is to act as a specific and stable substrate for the enzyme renin.[5] By mimicking the N-terminal portion of the natural angiotensinogen, it allows for the precise measurement of renin's enzymatic activity.

When introduced into a system containing active renin, Acetyl Angiotensinogen (1-14), porcine, is cleaved by renin at the bond between Leucine (10) and Leucine (11) to release Angiotensin I (the 1-10 fragment) and a C-terminal fragment. The rate of Angiotensin I production is directly proportional to the activity of renin in the sample. This predictable enzymatic reaction forms the basis of numerous research and diagnostic assays.

The stability conferred by N-terminal acetylation ensures a consistent and reproducible reaction, which is critical for obtaining reliable data in kinetic studies and inhibitor screening.[5]

Quantitative Data: Enzyme Kinetics

For context, the following table includes kinetic data for the reaction of renin with related substrates.

| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |

| Tetradecapeptide (non-acetylated, non-porcine) | Renin | ~10 | Not specified | Skeggs et al., 1968[4] |

| Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-β-naphthylamide | Porcine Kidney Renin | 33 | Not specified | Inagami & Murakami, 1977 |

| Human Angiotensinogen | Human Renin | Lower than synthetic substrates | Lower than synthetic substrates | Cumin et al., 1987[6] |

Note: The Km value for the tetradecapeptide is an approximation based on the data presented by Skeggs et al. (1968), which indicated a high affinity.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System Cascade

The following diagram illustrates the classical Renin-Angiotensin System, showing the initial cleavage of Angiotensinogen by Renin.

Caption: The Renin-Angiotensin System cascade initiated by Renin.

Experimental Workflow for Renin Inhibitor Screening

This diagram outlines a typical workflow for screening potential renin inhibitors using Acetyl Angiotensinogen (1-14), porcine, as the substrate.

Caption: Workflow for screening renin inhibitors.

Experimental Protocols

The following are generalized protocols for measuring renin activity using Acetyl Angiotensinogen (1-14), porcine. Specific concentrations and incubation times may need to be optimized depending on the sample type and enzyme concentration.

Protocol for FRET-Based Renin Activity Assay

This protocol is adapted for use with a fluorogenic version of the substrate, where the (1-14) peptide is flanked by a fluorescent donor and a quencher moiety. Cleavage of the peptide by renin separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

-

Fluorogenic Acetyl Angiotensinogen (1-14), porcine substrate

-

Recombinant or purified renin (for standard curve)

-

Biological sample (e.g., plasma, tissue homogenate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)

-

Renin-specific inhibitor (for control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Assay Buffer.

-

Prepare a serial dilution of the renin standard in Assay Buffer to generate a standard curve.

-

Thaw biological samples on ice. If necessary, dilute samples in Assay Buffer.

-

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 50 µL of Assay Buffer (blank), 50 µL of each renin standard, and 50 µL of each biological sample.

-

For inhibitor controls, pre-incubate the sample or standard with the renin inhibitor for 10-15 minutes at room temperature.

-

-

Initiate Reaction:

-

Add 50 µL of the working substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the rate of fluorescence increase (or endpoint fluorescence) for the renin standards to generate a standard curve.

-

Determine the renin activity in the biological samples by interpolating their reaction rates from the standard curve. Activity is typically expressed as ng of Angiotensin I generated per mL per hour.

-

Protocol for HPLC-Based Renin Activity Assay

This method directly measures the amount of Angiotensin I produced from the cleavage of Acetyl Angiotensinogen (1-14), porcine, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Acetyl Angiotensinogen (1-14), porcine

-

Recombinant or purified renin

-

Biological sample

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)

-

Stop Solution (e.g., 1 M HCl)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

HPLC system with a C18 column

-

Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid)

-

Angiotensin I standard

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the biological sample, Assay Buffer, and Acetyl Angiotensinogen (1-14), porcine.

-

Initiate the reaction by adding renin.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the Stop Solution.

-

Centrifuge the sample to pellet any precipitate.

-

Condition an SPE C18 cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove salts and other hydrophilic impurities.

-

Elute the Angiotensin I using a high organic solvent concentration (e.g., 80% acetonitrile).

-

Dry the eluted sample under vacuum and reconstitute in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the components using a gradient of the mobile phases.

-

Detect Angiotensin I by UV absorbance at 214 nm.

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of the Angiotensin I standard.

-

Quantify the amount of Angiotensin I in the samples by comparing the peak area to the standard curve.

-

Calculate the renin activity based on the amount of Angiotensin I produced over the incubation time.

-

Conclusion

Acetyl Angiotensinogen (1-14), porcine, is a cornerstone reagent for the investigation of the Renin-Angiotensin System. Its enhanced stability and specificity for renin make it an ideal substrate for a variety of experimental applications, from fundamental kinetic studies to high-throughput drug screening. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this important tool in the ongoing effort to understand and therapeutically target the renin-angiotensin system in cardiovascular disease.

References

- 1. scielo.br [scielo.br]

- 2. cy3tsa.com [cy3tsa.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Kinetics of the reaction of renin with nine synthetic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KINETICS OF THE REACTION OF RENIN WITH NINE SYNTHETIC PEPTIDE SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetyl Angiotensinogen (1-14), Porcine as a Renin Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl Angiotensinogen (B3276523) (1-14), porcine, a key substrate for the enzyme renin. This document details its role in the Renin-Angiotensin System (RAS), presents available kinetic data, outlines experimental protocols for its use in renin activity assays, and provides visualizations of relevant pathways and workflows.

Introduction

Acetyl Angiotensinogen (1-14), porcine, is a synthetic peptide corresponding to the N-terminal 14 amino acids of porcine angiotensinogen, with an acetylated N-terminus. Its sequence is Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH. This peptide serves as a crucial tool in the study of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, a highly specific aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I. The acetylated form of this 14-amino acid peptide offers enhanced stability against non-specific aminopeptidases, making it a reliable substrate for in vitro renin activity assays.[1]

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS cascade is initiated by the cleavage of angiotensinogen by renin. The resulting angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to a variety of physiological responses that increase blood pressure.

Renin-Angiotensin System (RAS) Signaling Pathway.

Quantitative Data: Kinetic Parameters

A seminal study by Skeggs et al. (1968) investigated the kinetics of porcine renin with a variety of synthetic peptide substrates, including the full non-acetylated tetradecapeptide.[2][3] The study demonstrated that the maximal affinity of the enzyme (lowest Km) is achieved with the full 14-amino acid sequence.[2][3]

| Substrate (Porcine Sequence) | Michaelis Constant (Km) | Maximal Velocity (Vmax) (relative) |

| Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser | 1.0 x 10-5 M | 1.0 |

| Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser | 8.0 x 10-5 M | 1.0 |

Table 1: Kinetic constants for the reaction of porcine renin with synthetic non-acetylated peptide substrates. Data extracted from Skeggs et al. (1968).[2][3]

Experimental Protocols

The following section outlines a detailed methodology for a renin activity assay using Acetyl Angiotensinogen (1-14), porcine, with the detection of the product, Angiotensin I, by High-Performance Liquid Chromatography (HPLC). This protocol is a synthesized methodology based on established principles of renin assays and HPLC-based peptide quantification.

Principle

Renin cleaves the Leu-Leu bond within the Acetyl Angiotensinogen (1-14), porcine substrate to yield two products: Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) and a C-terminal fragment (Leu-Val-Tyr-Ser-OH). The rate of Angiotensin I formation is directly proportional to the renin activity in the sample. The generated Angiotensin I is separated from the substrate and other components by reverse-phase HPLC and quantified by UV absorbance.

Materials and Reagents

-

Acetyl Angiotensinogen (1-14), porcine

-

Purified porcine renin (for standard curve)

-

Angiotensin I standard

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

Stop Solution: 0.1% Trifluoroacetic acid (TFA) in water

-

HPLC Mobile Phase A: 0.1% TFA in water

-

HPLC Mobile Phase B: 0.1% TFA in acetonitrile

-

Biological sample (e.g., plasma, tissue homogenate)

Experimental Workflow

Experimental Workflow for Renin Activity Assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of Acetyl Angiotensinogen (1-14), porcine in the Assay Buffer at a concentration of 1 mM.

-

Prepare a series of Angiotensin I standards in the Assay Buffer (e.g., ranging from 0.1 to 10 µM).

-

Prepare a stock solution of purified porcine renin for generating a standard curve of activity.

-

-

Sample Preparation:

-

If using plasma, collect blood in tubes containing EDTA and a cocktail of protease inhibitors to prevent the degradation of angiotensins. Centrifuge to separate the plasma.

-

If using tissue, homogenize in a suitable lysis buffer containing protease inhibitors and centrifuge to clarify the lysate.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 50 µL of the biological sample (or renin standard) with 40 µL of Assay Buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 1 mM Acetyl Angiotensinogen (1-14), porcine stock solution (final concentration 100 µM).

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

For each sample, prepare a blank by adding the Stop Solution before the substrate.

-

-

Reaction Termination and Sample Preparation for HPLC:

-

Stop the reaction by adding 100 µL of 0.1% TFA.

-

Centrifuge the samples at high speed for 10 minutes to pellet any precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Inject the prepared sample and the Angiotensin I standards.

-

Identify the Angiotensin I peak in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the Angiotensin I standards against their known concentrations.

-

Determine the concentration of Angiotensin I produced in each sample by interpolating its peak area from the standard curve.

-

Calculate the renin activity as the amount of Angiotensin I produced per unit of time per volume of sample (e.g., pmol/min/mL).

-

Conclusion

Acetyl Angiotensinogen (1-14), porcine, is a valuable and stable substrate for the in vitro assessment of renin activity. Its use, in conjunction with robust analytical methods such as HPLC, allows for the precise quantification of this key enzyme's function. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework for incorporating this substrate into their studies of the Renin-Angiotensin System and the development of novel therapeutics targeting this critical pathway.

References

The Discovery and History of Porcine Angiotensinogen Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone. Central to this system is angiotensinogen (B3276523), the unique precursor protein from which all angiotensin peptides are derived. While much of the foundational research on the RAS was conducted in various animal models, the pig (Sus scrofa) has played a significant and enduring role, particularly in the early enzymatic studies and later in translational cardiovascular research. This technical guide provides an in-depth exploration of the discovery, history, and characterization of porcine angiotensinogen fragments, presenting key quantitative data, experimental methodologies, and the associated signaling pathways.

Historical Perspective and Discovery

The journey to understanding angiotensinogen and its fragments began long before the protein itself was characterized. The concept of a renal pressor substance, "renin," was first proposed in the late 19th century. However, the true nature of the system began to unfold in the 1930s and 1940s when researchers discovered that renin was an enzyme acting on a plasma substrate to produce a potent vasoconstrictor.[1][2][3][4]

A pivotal moment in this history involved the work of Leonard T. Skeggs, Jr., Joseph R. Kahn, Kenneth Lentz, and Norman P. Shumway in the 1950s. While their definitive work on the amino acid sequence of what they termed "hypertensin I" (Angiotensin I) and "hypertensin II" (Angiotensin II) utilized a substrate derived from horse plasma, the enzyme used for the crucial cleavage step was consistently prepared from hog kidneys .[1][2][3][4][5] This established the porcine model as a fundamental tool in the elucidation of the RAS cascade. Their meticulous work revealed that renin cleaved a decapeptide (Angiotensin I) from the N-terminus of the angiotensinogen substrate. This decapeptide was then converted into a biologically active octapeptide (Angiotensin II) by a "hypertensin-converting enzyme" (now known as ACE).[1][2][3]

Subsequent research confirmed that the amino acid sequence of porcine Angiotensin II is identical to that of human, horse, and rat, highlighting the conserved nature of this critical peptide hormone.[6] This conservation has made the pig an invaluable large animal model for cardiovascular and renal physiology research.

Key Porcine Angiotensinogen Fragments and Quantitative Data

The sequential cleavage of porcine angiotensinogen yields several key peptide fragments, each with distinct properties and biological activities. The primary fragments are Angiotensin I and Angiotensin II.

| Peptide Fragment | Amino Acid Sequence | Molecular Weight (Da) | Key Properties & Notes |

| Porcine Angiotensin I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | 1296.5 | Decapeptide cleaved from angiotensinogen by renin. Largely inactive but serves as the immediate precursor to Angiotensin II.[7] |

| Porcine Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | 1046.2 | Octapeptide; the primary active hormone of the RAS. Potent vasoconstrictor and stimulator of aldosterone (B195564) release. Sequence is identical to human, rat, and horse.[6] |

In Vivo Concentrations and Half-Life in Porcine Models

Quantitative analysis in porcine models provides crucial data for understanding the physiological dynamics of these fragments.

| Parameter | Tissue / Fluid | Value | Reference |

| Endogenous Ang I Concentration | Aortic Plasma | 22 fmol/mL | [5] |

| Cardiac Tissue | 5 fmol/g | [5] | |

| Endogenous Ang II Concentration | Aortic Plasma | 16 fmol/mL | [5] |

| Cardiac Tissue | 17 fmol/g | [5] | |

| In Vivo Half-Life of Ang II | Circulation (Plasma) | ~30 seconds | [1] |

| Cardiac Tissue | ~15 minutes | [1] |

Receptor Binding and Antagonist Affinity in Porcine Systems

The biological effects of Angiotensin II are mediated by its interaction with specific cell surface receptors, primarily the AT1 and AT2 subtypes.

| Ligand / Antagonist | Receptor Target | Parameter | Value | Porcine System / Notes | Reference |

| Angiotensin II | AT1 Receptor | Kd | ~1.2 nM | Value from HEK-293 cells expressing the AT1 receptor, providing a baseline for affinity. | [8] |

| Losartan | AT1 Receptor | IC50 | 10⁻⁵ mol/L | Inhibition of neointimal proliferation in porcine coronary artery organ culture. | |

| PD123319 | AT2 Receptor | IC50 | 10⁻⁵ mol/L | Inhibition of neointimal proliferation in porcine coronary artery organ culture. | |

| Angiotensin II Analogues | AT2 Receptor | Relative Affinity | Arg2 substitution reduces affinity 92-fold. | Binding assays performed on porcine myometrial membranes. | [9] |

Experimental Protocols and Methodologies

The isolation and characterization of porcine angiotensinogen fragments have relied on a series of evolving biochemical techniques.

Workflow for Peptide Isolation and Identification

This diagram illustrates a typical workflow for identifying bioactive peptides from porcine tissues, adapted from methodologies used for isolating ACE inhibitors.[10][11]

Caption: General workflow for isolation and characterization of porcine peptides.

Protocol for Early Purification of Renin Substrate (Angiotensinogen)

The foundational methods developed by Skeggs and colleagues were crucial. While their large-scale preparations used horse plasma, the principles are central to the history of the field and were used in conjunction with hog renin.

-

Initial Plasma Fractionation : Blood plasma was treated with ethanol (B145695) to precipitate various protein fractions. The fraction containing angiotensinogen (termed "renin substrate") was collected.

-

Tryptic Digestion : The protein substrate was subjected to controlled digestion with trypsin. This was a key step to produce a smaller, more manageable polypeptide substrate that still contained the Angiotensin I sequence.

-

Countercurrent Distribution : This was the primary purification method. The digested mixture was subjected to hundreds of transfers between two immiscible liquid phases (e.g., butanol and aqueous HCl/NaCl). This technique separates peptides based on their differential partitioning between the two phases.

-

Assay for Activity : Fractions were collected and incubated with purified hog renin. The amount of "hypertensin" (angiotensin) produced was measured via a bioassay, typically by observing the pressor (blood pressure raising) effect in an anesthetized rat.[5]

-

Amino Acid Analysis and Sequencing : The purified, active polypeptide was then subjected to acid hydrolysis followed by ion-exchange chromatography to determine its amino acid composition. The precise sequence was determined using techniques like the fluorodinitrobenzene method (Sanger's reagent) for N-terminal analysis and carboxypeptidase digestion for C-terminal analysis.[1][2][3]

Protocol for Radioimmunoassay (RIA) of Angiotensin II in Plasma

Modern quantification of angiotensin peptides in porcine plasma often utilizes radioimmunoassay, a highly sensitive technique.

-

Blood Collection : Blood is drawn from the animal into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, o-phenanthroline) to prevent the degradation of angiotensin peptides.

-

Plasma Separation : The blood is immediately centrifuged at low temperature (e.g., 4°C) to separate the plasma.

-

Peptide Extraction (Optional but Recommended) : Plasma may be passed through a solid-phase extraction column (e.g., C18 Sep-Pak) to concentrate the angiotensin peptides and remove interfering plasma proteins. The peptides are bound to the column and then eluted with a solvent like methanol (B129727) or acetonitrile.

-

Assay Procedure :

-

A known quantity of specific antibody to Angiotensin II is mixed with the extracted plasma sample (unknown) or a known amount of Angiotensin II standard.

-

A fixed amount of radiolabeled Angiotensin II (e.g., ¹²⁵I-Ang II) is added to the mixture.

-

The labeled (hot) and unlabeled (cold) Angiotensin II in the sample/standard compete for the limited number of antibody binding sites.

-

The mixture is incubated to allow it to reach binding equilibrium.

-

-

Separation and Counting : The antibody-bound angiotensin is separated from the free angiotensin (e.g., by precipitation with a second antibody or charcoal). The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification : The amount of radioactivity in the sample tubes is compared to a standard curve generated from the known standards. A lower radioactive count indicates a higher concentration of unlabeled Angiotensin II in the original sample.

Signaling Pathways of Angiotensin II in Porcine Cells

Angiotensin II exerts its diverse physiological effects by activating intracellular signaling cascades upon binding to its receptors. Studies using porcine cells have been instrumental in delineating these pathways.

AT1 Receptor Signaling in Porcine Vascular Smooth Muscle Cells (VSMCs)

The AT1 receptor is the primary mediator of the vasoconstrictor and growth-promoting effects of Angiotensin II in the vasculature.

Caption: AT1 receptor Gq-PLC signaling cascade in porcine VSMCs.

AT1 and AT2 Receptor Crosstalk in Porcine Adrenal Chromaffin Cells

In some tissues, the AT1 and AT2 receptors have opposing effects, creating a balanced regulatory system. Studies in porcine adrenal chromaffin cells have shown that AT2 receptor stimulation can negatively regulate AT1-mediated signaling.

Caption: Opposing actions of AT1 and AT2 receptors in porcine adrenal cells.

Conclusion

The study of porcine angiotensinogen fragments has a rich history, from the pivotal use of hog renin in the initial discovery of the RAS cascade to the use of modern porcine models in cardiovascular and pharmacological research. The conservation of the Angiotensin II sequence and the physiological similarities to humans have cemented the pig's role as an essential model for developing therapeutics that target this system. The data, protocols, and pathway knowledge derived from porcine studies continue to inform our understanding of hypertension, heart failure, and renal disease, providing a critical translational bridge from basic science to clinical application.

References

- 1. The amino acid composition of hypertensin II and its biochemical relationship to hypertensin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] THE AMINO ACID COMPOSITION OF HYPERTENSIN II AND ITS BIOCHEMICAL RELATIONSHIP TO HYPERTENSIN I | Semantic Scholar [semanticscholar.org]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Item - Binding affinities (Kd) of Ang II, olmesartan, R239470 and R794847 to AT1 wild-type (WT) and mutant receptors. - Public Library of Science - Figshare [plos.figshare.com]

- 9. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of angiotensin I-converting enzyme inhibitory peptides derived from porcine hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Whitepaper: The Role of N-Terminal Acetylation in the Stability of Angiotensinogen Fragments

Executive Summary

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis, with its peptide fragments, such as Angiotensin II and Angiotensin-(1-7), being key effectors. The therapeutic potential of these peptides is often limited by their rapid in vivo degradation. N-terminal acetylation, one of the most common co-translational modifications in eukaryotes, plays a dual and context-dependent role in protein stability. It can either protect proteins from degradation by shielding their N-terminus from recognition by certain E3 ubiquitin ligases of the N-degron pathway or create a specific degradation signal (Ac/N-degron) recognized by other ligases. For angiotensinogen-derived peptides, which are subject to rapid cleavage by peptidases like Angiotensin-Converting Enzyme (ACE), N-terminal acetylation is emerging as a key strategy to enhance proteolytic resistance and prolong their circulating half-life, thereby improving their therapeutic viability. This technical guide provides an in-depth analysis of the mechanisms governing this process, summarizes the stability data of key RAS peptides, and details the experimental protocols required for their study.

The Renin-Angiotensin System (RAS) and its Fragments

Angiotensinogen (B3276523), a protein primarily synthesized by the liver, is the sole precursor for all angiotensin peptides.[1] The RAS cascade is initiated by the enzyme renin, which cleaves the N-terminus of angiotensinogen to produce the decapeptide Angiotensin I (Ang I).[2] Ang I is subsequently converted to the potent octapeptide vasoconstrictor, Angiotensin II (Ang II), by Angiotensin-Converting Enzyme (ACE).[3] A counter-regulatory axis exists, centered on ACE2, which degrades Ang II to the heptapeptide (B1575542) Angiotensin-(1-7), a vasodilator with anti-proliferative effects.[3] The very short half-life of these peptides in circulation presents a significant challenge for their therapeutic application.[4]

The Dichotomous Role of N-Terminal Acetylation in Protein Stability

N-terminal acetylation is a widespread modification that can profoundly alter a protein's fate. Its effect on stability is primarily mediated through its interplay with the ubiquitin-proteasome system, specifically the N-degron pathways.

-

Protective Shielding (Arg/N-degron Pathway): Many proteins possess N-terminal residues that are recognized as "N-degrons" (degradation signals) by specific E3 ubiquitin ligases, such as UBR1, UBR2, and UBR4.[5][6] These ligases bind to destabilizing N-terminal residues (e.g., Arginine, Lysine (B10760008), or bulky hydrophobic amino acids), leading to polyubiquitination and subsequent proteasomal degradation. N-terminal acetylation physically blocks this recognition site, neutralizing the N-terminal positive charge and effectively "shielding" the protein from this degradation pathway, thereby increasing its stability.

-

Creation of a Degradon (Ac/N-degron Pathway): Conversely, the acetylated N-terminus itself can be recognized by a different set of E3 ligases. This constitutes the Ac/N-degron pathway.[7] In this scenario, the N-terminal acetyl group is a crucial part of the degradation signal, targeting the protein for ubiquitination and destruction. This mechanism is often involved in protein quality control.

For short extracellular peptides like angiotensinogen fragments, the primary stability concern is not typically the intracellular N-degron pathway, but rather susceptibility to cleavage by circulating and tissue-bound exopeptidases and endopeptidases (e.g., ACE). In this context, N-terminal acetylation primarily serves a protective role by sterically hindering enzyme access to cleavage sites near the N-terminus.

Quantitative Data on Angiotensinogen Fragment Stability

Direct, comparative quantitative data on the half-life of acetylated versus non-acetylated angiotensinogen fragments is limited in publicly available literature. However, existing data for unmodified peptides provide a crucial baseline, and qualitative evidence strongly supports the stabilizing effect of N-terminal acetylation.

Table 1: In Vivo Half-Life of Key Non-Acetylated Angiotensinogen Fragments This table summarizes the reported circulating half-lives of major, unmodified RAS peptides, highlighting their rapid clearance under physiological conditions.

| Peptide Fragment | Species | Half-Life (t½) | Primary Clearance Mechanism | Reference(s) |

| Angiotensin II | Rat | 16 ± 1 seconds | Peptidase activity | [8] |

| Angiotensin III | Rat | 14 ± 1 seconds | Peptidase activity | [8] |

| Angiotensin-(1-7) | Rat | 9 - 10 seconds | Angiotensin-Converting Enzyme (ACE) | [4] |

Table 2: Documented Effects of N-Terminal Modification on Angiotensinogen Fragment Stability This table provides a qualitative summary of findings where N-terminal modifications, including acetylation, were employed to enhance peptide stability.

| Peptide Fragment | Modification | Observed Effect | Implication | Reference(s) |

| Angiotensin-(1-7) | N-terminal Acetylation | Preferentially hydrolyzed by the N-domain of ACE, but modification is known to generally increase stability. | Acetylation can alter enzyme specificity and reduce overall degradation rate. | [3][9] |

| Angiotensin II Analogs | N-terminal Acetylation | Altered binding to ACE2; part of a strategy to enhance proteolytic stability. | N-terminal capping is a viable method to increase peptide stability for research and therapeutics. | [10] |

| General Angiotensin Peptides | Acetylation, Pegylation, etc. | Increased protease resistance and serum stability. | Chemical modifications at the N-terminus are a standard approach to improve peptide pharmacokinetics. | [10] |

Experimental Protocols

Accurate assessment of peptide stability is fundamental to drug development. The following protocols outline key methodologies for studying the impact of N-terminal acetylation on angiotensinogen fragments.

Protocol 1: In Vitro Plasma Stability Assay

This protocol determines the rate of degradation of a peptide in plasma, providing an estimate of its half-life.

-

Peptide Preparation:

-

Synthesize or procure high-purity (>95%) non-acetylated and N-terminally acetylated versions of the angiotensinogen fragment of interest (e.g., Ang-(1-7)).

-

Prepare stock solutions (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or DMSO) and store at -80°C.

-

-

Plasma Preparation:

-

Collect fresh blood from the species of interest (e.g., rat, human) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Carefully collect the supernatant (plasma) and store on ice for immediate use or at -80°C for long-term storage.

-

-

Incubation:

-

Pre-warm plasma to 37°C in a water bath.

-

Spike the test peptide (acetylated or non-acetylated) into the plasma to a final concentration of 1-10 µM. Mix gently by inversion. This is the T=0 sample point.

-

Immediately withdraw an aliquot (e.g., 100 µL) and quench the reaction by adding it to 3-4 volumes of ice-cold stop solution (e.g., acetonitrile (B52724) with 1% formic acid containing a suitable internal standard). Vortex vigorously.

-

Incubate the remaining plasma-peptide mixture at 37°C.

-

Withdraw identical aliquots at subsequent time points (e.g., 1, 5, 15, 30, 60, 120 minutes) and quench immediately in the stop solution.

-

-

Sample Processing:

-

Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS (see Protocol 2).

-

Calculate the percentage of remaining peptide at each time point relative to the T=0 sample, after normalizing to the internal standard.

-

Plot the natural log of the percentage remaining versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k.

-

Protocol 2: LC-MS/MS Analysis of Angiotensinogen Fragments

This protocol provides a sensitive and specific method for quantifying angiotensinogen fragments from complex matrices.[11][12]

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column suitable for peptide analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a suitable gradient to separate the peptide of interest from matrix components (e.g., 5% to 60% B over 5 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition Optimization: Infuse a standard solution of the target peptide and a suitable internal standard to determine the optimal precursor ion (typically [M+2H]²⁺ or [M+3H]³⁺ for peptides) and the most stable, high-intensity product ions for quantification and qualification.

-

Example Transition for Ang-(1-7) (MW=898.0 Da): Precursor (m/z) 449.7 -> Product (m/z) [select 2-3 specific fragments].

-

Example Transition for Ac-Ang-(1-7) (MW=940.0 Da): Precursor (m/z) 470.8 -> Product (m/z) [select 2-3 specific fragments].

-

Optimize instrument parameters such as collision energy and declustering potential for each transition.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analyte in the same matrix (e.g., quenched plasma).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration in unknown samples by interpolating from the standard curve.

-

Protocol 3: Identification of N-Terminal Acetylation by Mass Spectrometry

This protocol confirms the presence of the N-terminal acetyl group.[13][14]

-

Sample Preparation:

-

For a purified peptide, dilute to an appropriate concentration (e.g., 1 pmol/µL) in 0.1% formic acid.

-

For a protein, perform in-solution or in-gel digestion using a protease like trypsin. Note: Trypsin will not cleave at an acetylated lysine residue.

-

-

Analysis by High-Resolution Mass Spectrometry:

-

Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Perform a full MS scan to determine the precursor ion mass. The presence of an acetyl group will add 42.01057 Da to the mass of the unmodified peptide.

-

Perform tandem MS (MS/MS) on the precursor ion of interest.

-

-

Data Interpretation:

-

In the MS/MS spectrum, the fragmentation pattern will confirm the sequence.

-

N-terminal acetylation is confirmed by the presence of a b₁ ion corresponding to the mass of the first amino acid residue plus the acetyl group (e.g., for N-acetyl-Asp-Arg..., the b₁ ion would be at m/z = 158.05).

-

The mass shift of +42.01057 Da will be observed on all b-ions in the series compared to the unmodified peptide's spectrum.

-

Implications for Drug Development

The inherent instability of angiotensinogen fragments is a major hurdle in their development as therapeutics. Ang-(1-7), for example, holds promise for treating cardiovascular diseases due to its vasodilatory and anti-proliferative actions, but its half-life of mere seconds severely limits its efficacy.[4]

N-terminal acetylation presents a direct and effective strategy to overcome this limitation. By blocking a key site for peptidase degradation, acetylation can significantly extend the peptide's residence time in circulation, potentially enhancing its therapeutic window. This modification is a critical tool in the rational design of more stable and effective peptide-based drugs targeting the Renin-Angiotensin System. Future research should focus on obtaining direct quantitative comparisons of acetylated versus non-acetylated fragments to precisely model their pharmacokinetic advantages.

References

- 1. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Converting enzyme determines plasma clearance of angiotensin-(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tension release by N-terminal acetylation — Arnesen Lab [arnesenlab.com]

- 8. The half-lives of angiotensin II, angiotensin II-amide, angiotensin III, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system | Thoracic Key [thoracickey.com]

- 10. researchgate.net [researchgate.net]

- 11. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Acetyl Angiotensinogen (1-14), Porcine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of porcine Acetyl Angiotensinogen (B3276523) (1-14), a crucial synthetic peptide for studying the Renin-Angiotensin System (RAS). This document details its fundamental characteristics, its role within the RAS cascade, relevant experimental methodologies, and the key signaling pathways initiated by its metabolic products.

Core Biochemical Properties

Acetyl Angiotensinogen (1-14), porcine, is the N-terminally acetylated synthetic form of the first 14 amino acids of porcine angiotensinogen. The N-terminal acetylation enhances the peptide's stability by conferring resistance to degradation by aminopeptidases, which increases its half-life in biological assays. This stability makes it a reliable substrate for in vitro studies of the Renin-Angiotensin System.

| Property | Value | Reference |

| Amino Acid Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH | [1] |

| One-Letter Sequence | Ac-DRVYIHPFHLLVYS | [1] |

| Molecular Formula | C85H123N21O20 | |

| Molecular Weight | ~1759.01 g/mol | |

| Appearance | Lyophilized powder | |

| Purity (by HPLC) | ≥95% | |

| Storage Conditions | -20°C, protect from light |

Role in the Renin-Angiotensin System (RAS)

Acetyl Angiotensinogen (1-14) serves as a substrate for renin, the aspartyl protease that catalyzes the rate-limiting step in the RAS cascade. Renin cleaves the peptide between the Leucine (Leu) and Leucine (Leu) residues at positions 10 and 11, respectively, to produce the decapeptide Angiotensin I (Ang I) and the C-terminal tetrapeptide. Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).

Caption: Enzymatic processing of Acetyl Angiotensinogen (1-14).

Quantitative Data

| Substrate | Enzyme | Km (µg/mL) | Species | Notes |

| Plasma Renin Substrate | Renin | 0.7 | Human | Data from normal human plasma.[2] |

| Plasma Renin Substrate | Renin | 1.3 | Human | Following estrogen administration, which can alter substrate properties.[2] |

It is important to note that the Km value for intact angiotensinogen is approximately 10-fold lower than that of the synthetic 14-residue peptide, indicating that the body of the angiotensinogen protein contributes to the binding efficiency with renin.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Acetyl Angiotensinogen (1-14)

This protocol outlines the manual synthesis of Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, etc.)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Acetylation reagent: Acetic anhydride (B1165640)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound serine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

N-terminal Acetylation: After the final amino acid (Asp) has been coupled and its Fmoc group removed, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to acetylate the N-terminus.

-

Cleavage and Deprotection: Wash the resin with DCM (Dichloromethane) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Filter the cleavage mixture to remove the resin beads. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

-

Preparative HPLC system with a C18 column.

Mobile Phase:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile (B52724).

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Buffer B (e.g., 5% to 65% over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization by Mass Spectrometry

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

-

Analysis: Infuse the sample into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode.

-

Verification: Confirm the identity of the peptide by comparing the observed monoisotopic mass with the calculated theoretical mass (~1758.9 Da for the protonated molecule [M+H]+). The presence of multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) is characteristic of ESI.

Renin Activity Assay

This protocol describes a method to measure renin activity by quantifying the production of Angiotensin I from Acetyl Angiotensinogen (1-14) using HPLC.

Materials:

-

Acetyl Angiotensinogen (1-14), porcine

-

Recombinant renin

-

Angiotensin I standard

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Stop solution (e.g., 10% TFA)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer and a known concentration of Acetyl Angiotensinogen (1-14).

-

Pre-incubate the mixture at 37°C.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding renin to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

HPLC Analysis:

-

Inject a defined volume of the reaction mixture onto the HPLC system.

-

Separate the products using a suitable gradient of acetonitrile in 0.1% TFA.

-

Monitor the elution at 220 nm.

-

-

Quantification:

-

Identify the Angiotensin I peak by comparing its retention time with that of the Angiotensin I standard.

-

Quantify the amount of Angiotensin I produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of Angiotensin I.

-

-

Activity Calculation: Calculate the renin activity as the amount of Angiotensin I produced per unit of time per amount of enzyme.

Signaling Pathways of Downstream Products

The cleavage of Acetyl Angiotensinogen (1-14) by renin initiates a cascade that produces several biologically active peptides, most notably Angiotensin II and Angiotensin-(1-7). These peptides exert their effects through distinct G-protein coupled receptors (GPCRs), triggering complex intracellular signaling pathways.

Angiotensin II Signaling

Angiotensin II is the primary effector of the RAS, mediating its effects mainly through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

-

AT1 Receptor Signaling: The AT1 receptor is coupled to the Gq/11 protein. Its activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including vasoconstriction, cell growth, and inflammation.[4][5][6]

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

Angiotensin-(1-7) Signaling

Angiotensin-(1-7) is now recognized as a key counter-regulatory peptide within the RAS. It acts through the Mas receptor, which is also a GPCR. The Ang-(1-7)/Mas axis generally opposes the actions of the Ang II/AT1 receptor axis.

-

Mas Receptor Signaling: Activation of the Mas receptor by Ang-(1-7) often leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This results in the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO). NO is a potent vasodilator and has anti-proliferative and anti-inflammatory effects.[7][8][9][10]

Caption: Angiotensin-(1-7) Mas Receptor Signaling Pathway.

This guide serves as a foundational resource for professionals engaged in cardiovascular research and drug development. The use of well-characterized reagents like porcine Acetyl Angiotensinogen (1-14) is paramount for obtaining reproducible and physiologically relevant data in the study of the Renin-Angiotensin System.

References

- 1. Angiotensinogen (1-14) Renin Substrate, porcine - Echelon Biosciences [echelon-inc.com]

- 2. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. europeanreview.org [europeanreview.org]

- 9. Renin activates PI3K-Akt-eNOS signalling through the angiotensin AT1 and Mas receptors to modulate central blood pressure control in the nucleus tractus solitarii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Angiotensin-(1–7) Counteracts Angiotensin II-Induced Dysfunction in Ce" by Xiang Xiao, Cheng Zhang et al. [corescholar.libraries.wright.edu]

An In-Depth Technical Guide to Acetyl Angiotensinogen (1-14), Porcine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl Angiotensinogen (B3276523) (1-14), porcine, a key synthetic substrate for studying the renin-angiotensin system (RAS). This document details its molecular characteristics, its central role in the RAS signaling cascade, and standardized experimental protocols for its use in research and drug development. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

Acetyl Angiotensinogen (1-14), porcine, is the N-terminally acetylated form of the first 14 amino acids of porcine angiotensinogen. Angiotensinogen is the only known natural substrate for the enzyme renin, and its cleavage is the rate-limiting step in the production of angiotensin peptides, which are crucial regulators of blood pressure, fluid balance, and cardiovascular function. The acetylation of this synthetic peptide enhances its stability by preventing degradation by aminopeptidases, making it a reliable substrate for in vitro assays. Its high homology to human angiotensinogen makes it a valuable tool for translational research.

Molecular and Physicochemical Properties

The fundamental molecular characteristics of Acetyl Angiotensinogen (1-14), porcine, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈₇H₁₂₅N₂₁O₂₁ | [cite: ] |

| Molecular Weight | 1801.05 g/mol | [cite: ] |

| Amino Acid Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH | [cite: ] |

| Purity | Typically >95% (as determined by HPLC) | |

| Form | Lyophilized powder | |

| Storage | -20°C in a desiccated environment |

The Renin-Angiotensin System (RAS) Signaling Pathway

Acetyl Angiotensinogen (1-14) serves as the initial substrate in the Renin-Angiotensin System (RAS) cascade. The classical pathway begins with the enzymatic cleavage of angiotensinogen by renin.

As depicted in Figure 1, renin cleaves Acetyl Angiotensinogen (1-14) to produce Angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I to the potent vasoconstrictor, Angiotensin II. Angiotensin II exerts its effects primarily through the AT1 receptor, leading to physiological responses that increase blood pressure. An alternative, counter-regulatory pathway involves Angiotensin-Converting Enzyme 2 (ACE2), which can convert Angiotensin I to Angiotensin-(1-7), a peptide with generally opposing effects to Angiotensin II, mediated through the Mas receptor.

Experimental Protocols

The use of Acetyl Angiotensinogen (1-14), porcine, is central to a variety of in vitro assays designed to measure renin activity and to screen for renin inhibitors.

Renin Cleavage Assay

This protocol outlines a typical enzymatic assay to measure the rate of Angiotensin I production from Acetyl Angiotensinogen (1-14) by renin.

Materials:

-

Acetyl Angiotensinogen (1-14), porcine

-

Recombinant human or porcine renin

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

Stop Solution: 0.1% Trifluoroacetic Acid (TFA) in water

-

HPLC system with a C18 column

-

Angiotensin I standard

Procedure:

-

Prepare a stock solution of Acetyl Angiotensinogen (1-14) in the Assay Buffer.

-

Prepare a working solution of renin in the Assay Buffer.

-

In a microcentrifuge tube, combine the substrate solution and Assay Buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the renin working solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of Stop Solution.

-

Analyze the reaction mixture by HPLC to quantify the amount of Angiotensin I produced.

-

Generate a standard curve using known concentrations of Angiotensin I to determine the concentration in the samples.

HPLC-MS/MS for Angiotensin Peptide Quantification

For more sensitive and specific quantification of angiotensin peptides, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

General Procedure:

-

Sample Preparation: Terminate the enzymatic reaction as described above. If necessary, perform solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances.

-

LC Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the angiotensin peptides.

-

MS/MS Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each angiotensin peptide are monitored for highly selective quantification.

-

Data Analysis: Quantify the peptides by comparing the peak areas to those of stable isotope-labeled internal standards.

Quantitative Data

The following table summarizes key quantitative parameters related to the enzymatic cleavage of angiotensinogen substrates by renin. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength) and the species of both the enzyme and the substrate.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Angiotensinogen | Human Renin | ~1 | ~3.5 | ~3.5 x 10⁶ | [1] |

| Porcine Tetradecapeptide | Human Renin | ~10 | ~5.0 | ~5.0 x 10⁵ | [1] |

| Rat Angiotensinogen | Human Renin | ~0.2 | ~4.5 | ~2.25 x 10⁷ | [1] |

Conclusion

Acetyl Angiotensinogen (1-14), porcine, is an indispensable tool for researchers investigating the renin-angiotensin system. Its enhanced stability and high homology to the human sequence make it a reliable and relevant substrate for a variety of in vitro applications, including high-throughput screening for novel renin inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this peptide in cardiovascular and related research fields.

References

A Comparative Analysis of Porcine and Human Angiotensinogen-(1-14): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of the sequence homology, biochemical kinetics, and experimental methodologies related to porcine and human angiotensinogen-(1-14). This document is intended for researchers, scientists, and drug development professionals working within the field of cardiovascular research and the renin-angiotensin system (RAS).

Introduction